脱氧半乳糖诺吉霉素-15N 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Deoxygalactonojirimycin-15N Hydrochloride is widely used in scientific research due to its potent inhibitory effects on α-D-galactosidase. Some of its applications include:

Chemistry: Used as a biochemical tool to study enzyme inhibition and reaction mechanisms.

Biology: Employed in research involving glycosidases and their role in cellular processes.

Industry: Utilized in the development of biochemical assays and diagnostic tools.

作用机制

Target of Action

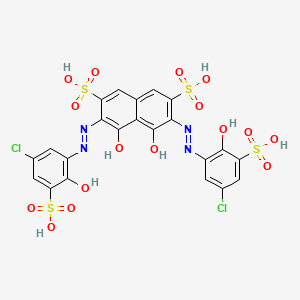

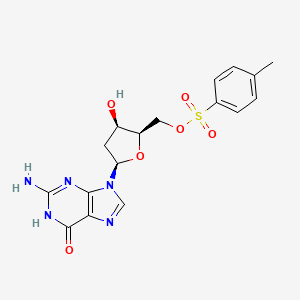

Deoxygalactonojirimycin-15N Hydrochloride, also known as Migalastat , is a potent and selective inhibitor of α-galactosidase A . This enzyme is responsible for breaking down glycosphingolipid substrate .

Mode of Action

Migalastat works by stabilizing the body’s dysfunctional alpha-Galactosidase A enzyme . This stabilization allows the enzyme to clear the accumulation of glycosphingolipid disease substrate .

Biochemical Pathways

The primary biochemical pathway affected by Migalastat is the glycosphingolipid metabolic pathway . By stabilizing the alpha-Galactosidase A enzyme, Migalastat helps to prevent the buildup of glycosphingolipid substrate in various organs .

Pharmacokinetics

Migalastat has a bioavailability of 75% . The elimination half-life of Migalastat is between 3 to 5 hours after a single dose . It is excreted primarily in the urine (77%) and feces (20%) .

Result of Action

The stabilization of the alpha-Galactosidase A enzyme by Migalastat results in an increase in the enzyme’s activity . This leads to a reduction in the accumulation of glycosphingolipid substrate in various organs, thereby alleviating the symptoms of Fabry disease .

生化分析

Biochemical Properties

Deoxygalactonojirimycin-15N Hydrochloride is an extremely potent and selective inhibitor of α-D-galactosidase . It achieves inhibition by binding to the active sites of these enzymes, effectively hindering substrate hydrolysis . This makes it a valuable tool for investigating glycoside hydrolysis pathways and elucidating the biological functions of glycosidases .

Cellular Effects

Deoxygalactonojirimycin-15N Hydrochloride has been used to study its effects on the mRNA levels in human embryonic kidney (HEK) cells and hippocampal neurons . It influences cell function by inhibiting the enzymatic activity of α-galactosidase A .

Molecular Mechanism

At the molecular level, Deoxygalactonojirimycin-15N Hydrochloride exerts its effects through binding interactions with biomolecules, specifically α-galactosidase . It acts as a competitive inhibitor of α-galactosidase, binding to the enzyme and preventing substrate hydrolysis .

Temporal Effects in Laboratory Settings

It is known that it exhibits potent inhibitory effects on specific glycosidases, such as α-glucosidase and α-galactosidase .

Metabolic Pathways

Deoxygalactonojirimycin-15N Hydrochloride is involved in carbohydrate metabolism, specifically in the hydrolysis of glycosidic bonds . It interacts with enzymes such as α-glucosidase and α-galactosidase .

准备方法

The synthesis of Deoxygalactonojirimycin-15N Hydrochloride involves several steps. One common method includes the use of starting materials such as 1,5-Dideoxy-1,5-imino-D-galactitol. The reaction conditions typically involve the use of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

化学反应分析

Deoxygalactonojirimycin-15N Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

The major products formed from these reactions depend on the specific conditions and reagents used.

相似化合物的比较

Deoxygalactonojirimycin-15N Hydrochloride is unique due to its selective inhibition of α-D-galactosidase. Similar compounds include:

1-Deoxynojirimycin Hydrochloride: Another potent inhibitor of glycosidases, but with different specificity and applications.

N-Butyldeoxynojirimycin: Used in research for its inhibitory effects on glycosidases, but with distinct chemical properties and uses.

These compounds share similar inhibitory functions but differ in their molecular structures and specific applications.

属性

IUPAC Name |

(3S,4R)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3?,4?,5-,6+;/m0./s1/i7+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIHMALTJRDNQI-TWTQYYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H]([C@H](C([15NH]1)CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)

![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)

![(3S,7R)-11-(trideuteriomethoxy)-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione](/img/structure/B1140975.png)

![sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate](/img/structure/B1140980.png)

![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)